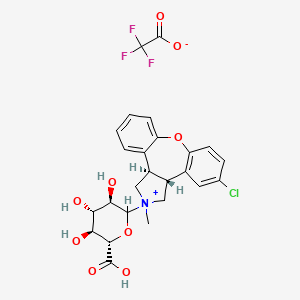
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt (Mixture of Diastereomers): is a metabolite of asenapine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The molecular formula of this compound is C23H25ClNO7·C2F3O2, and it has a molecular weight of 575.92 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt involves the glucuronidation of asenapine. Glucuronidation is a biochemical reaction where glucuronic acid is added to a substrate, in this case, asenapine. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often involve the use of a suitable solvent and maintaining a specific pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale glucuronidation reactions using bioreactors. These bioreactors would maintain the necessary conditions for the enzyme-catalyzed reaction, such as temperature, pH, and substrate concentration. The product would then be purified using techniques such as chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds .
Scientific Research Applications
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of asenapine.
Biology: It is used in biochemical studies to understand the role of glucuronidation in drug metabolism.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of asenapine.
Industry: It is used in the pharmaceutical industry to develop and test new formulations of asenapine.
Mechanism of Action
The mechanism of action of Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt involves its role as a metabolite of asenapine. Asenapine itself is a serotonin, dopamine, noradrenaline, and histamine antagonist. It has a higher affinity for serotonin receptors compared to dopamine receptors, which contributes to its antipsychotic effects. The glucuronidation of asenapine to form this compound is a detoxification process that makes the drug more water-soluble and easier to excrete .
Comparison with Similar Compounds
Similar Compounds
Asenapine: The parent compound, used as an antipsychotic.
Asenapine N-Oxide: Another metabolite of asenapine.
Asenapine Sulfate: A sulfate conjugate of asenapine.
Uniqueness
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt is unique due to its glucuronidation, which significantly alters its solubility and excretion profile compared to other metabolites. This makes it particularly useful in pharmacokinetic studies to understand the metabolism and excretion of asenapine .
Properties
Molecular Formula |
C25H25ClF3NO9 |
|---|---|
Molecular Weight |
575.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[(2R,6R)-9-chloro-4-methyl-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-4-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C23H24ClNO7.C2HF3O2/c1-25(22-20(28)18(26)19(27)21(32-22)23(29)30)9-14-12-4-2-3-5-16(12)31-17-7-6-11(24)8-13(17)15(14)10-25;3-2(4,5)1(6)7/h2-8,14-15,18-22,26-28H,9-10H2,1H3;(H,6,7)/t14-,15-,18-,19-,20+,21-,22?,25?;/m0./s1 |
InChI Key |
MFMASTJAOCGQLZ-AVTYQENLSA-N |
Isomeric SMILES |
C[N+]1(C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C5C(C(C(C(O5)C(=O)O)O)O)O.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















